Galiellalactone
Overview
Description
Galiellalactone is a natural product found in Galiella rufa . It has a unique architecture, consisting of a [5,5,6]-fused tricyclic ring system . The molecular formula of Galiellalactone is C11H14O3 .
Synthesis Analysis
The synthesis of Galiellalactone has been discussed in various studies . The molecule consists of an α,β-unsaturated lactone ring that acts as a Michael acceptor . Different synthetic approaches have been used, including intramolecular Diels–Alder reaction and Metathesis .Molecular Structure Analysis
The molecular weight of Galiellalactone is 194.23 g/mol . It has four stereocenters, and the tertiary stereocenter has the angular hydroxyl group, which is very important for its bioactivity .Chemical Reactions Analysis
The retrosynthetic analysis of the reported method showed that tricyclic core structure .Physical And Chemical Properties Analysis
Galiellalactone has a molecular weight of 194.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 .Scientific Research Applications
Application in Organic & Biomolecular Chemistry
- Specific Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : Galiellalactone is a Michael acceptor that has been demonstrated to be a covalent inhibitor for Signal Transducer and Activator of Transcription 3 (STAT3) . It is used in the development of novel approaches to accomplish the enantioselective total synthesis .
- Methods of Application or Experimental Procedures : The skeleton of this natural product was utilized as the starting material and two novel approaches were developed to accomplish the enantioselective total synthesis of the C4 epimer of galiellalactone in 5 and 7 steps, respectively . This capitalized on an efficient radical cyclization/fragmentation cascade reaction .
- Results or Outcomes : Through western blot and proteomic analysis, not only the known target STAT3 was confirmed, but also a new target protein ataxin-7 was identified .
Application in Chemical Papers
- Specific Scientific Field : Chemical Papers .
- Summary of the Application : Galiellalactone is a secondary fungal metabolite that shows different bioactivities like anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities .
- Methods of Application or Experimental Procedures : The review comprises the different synthetic approaches with the beauty and uniqueness of various reactions like intramolecular Diels–Alder reaction and Metathesis .
- Results or Outcomes : The unique structural feature along with its excellent bioactivities encouraged the synthesis of the molecule (–)-galiellalactone and its stereoisomers .
Application in Enantioselective Syntheses
- Specific Scientific Field : Enantioselective Syntheses .
- Summary of the Application : Galiellalactone is a Michael acceptor that has been demonstrated to be a covalent inhibitor for Signal Transducer and Activator of Transcription 3 (STAT3) . It is used in the development of novel approaches to accomplish the enantioselective total synthesis .
- Methods of Application or Experimental Procedures : The skeleton of this natural product was utilized as the starting material and two novel approaches were developed to accomplish the enantioselective total synthesis of the C4 epimer of galiellalactone in 5 and 7 steps, respectively . This capitalized on an efficient radical cyclization/fragmentation cascade reaction .
- Results or Outcomes : Through western blot and proteomic analysis, not only the known target STAT3 was confirmed, but also a new target protein ataxin-7 was identified .
Application in Synthetic Strategies and Tactics
- Specific Scientific Field : Synthetic Strategies and Tactics .
- Summary of the Application : Galiellalactone is a secondary fungal metabolite. It shows different bioactivities like anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities . The unique structural feature along with its excellent bioactivities encouraged the synthesis of the molecule (–)-galiellalactone and its stereoisomers .
- Methods of Application or Experimental Procedures : The review comprises the different synthetic approaches with the beauty and uniqueness of various reactions like intramolecular Diels–Alder reaction and Metathesis .
- Results or Outcomes : Comparing both generation syntheses it is obvious that second-generation synthesis is more efficient with respect to overall yield, although it has two extra steps compared to first generation synthesis .
Application in Prostate Cancer Treatment
- Specific Scientific Field : Prostate Cancer Treatment .
- Summary of the Application : Galiellalactone has been found to reduce IL6-Mediated AR Activity in Benign and Malignant Prostate Models . It is used as a STAT3 Inhibitor .
- Methods of Application or Experimental Procedures : Galiellalactone significantly reduced AR activity in the presence of IL6 in all tested cell lines .
- Results or Outcomes : Galiellalactone significantly reduced the expression of the AR target genes PSA, TMPRSS2, and FKBP5 in benign tissue cultures .
Application in Natural Product Synthesis
- Specific Scientific Field : Natural Product Synthesis .
- Summary of the Application : Galiellalactone is a secondary fungal metabolite that shows different bioactivities like anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities . It is used in the synthesis of natural products .
- Methods of Application or Experimental Procedures : This review comprises the different synthetic approaches with the beauty and uniqueness of various reactions like intramolecular Diels–Alder reaction and Metathesis .
- Results or Outcomes : The second-generation synthesis is more efficient with respect to overall yield, although it has two extra steps compared to first generation synthesis .
Safety And Hazards
properties
IUPAC Name |
11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIISBQQYAGDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C2(C(=C1)C(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395194 | |
Record name | Galiellalactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one | |
CAS RN |
133613-71-5 | |
Record name | Galiellalactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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